2,6-Dichloro-5-fluorobenzoxazole
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Overview
Description
2,6-Dichloro-5-fluorobenzoxazole is a heterocyclic compound that contains both chlorine and fluorine atoms. It is a derivative of benzoxazole, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-5-fluorobenzoxazole can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with 2,6-dichloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluorobenzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoxazoles.
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
2,6-Dichloro-5-fluorobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluorobenzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the modulation of signal transduction pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzoxazole
- 2,5-Dichlorobenzoxazole
- 2,6-Difluorobenzoxazole
Uniqueness
2,6-Dichloro-5-fluorobenzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives. The fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C7H2Cl2FNO |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2Cl2FNO/c8-3-1-6-5(2-4(3)10)11-7(9)12-6/h1-2H |
InChI Key |
UGDIGIBGDZTCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)OC(=N2)Cl |
Origin of Product |
United States |
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